molecular formula C25H20N4O4S2 B11507458 2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11507458
M. Wt: 504.6 g/mol
InChI Key: BUPPLBRXWALTCE-UHFFFAOYSA-N
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Description

2-({2-[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiadiazole moiety, which is known for its electronic properties, making it a valuable component in materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the sulfonyl group and the tetrahydroisoquinoline moiety. The final step involves the formation of the isoindole ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-({2-[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Its electronic properties make it useful in the development of materials for electronic devices, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-({2-[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the benzothiadiazole moiety can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL SULFONYL COMPOUNDS: These compounds share the benzothiadiazole core and sulfonyl group, but differ in the attached functional groups.

    TETRAHYDROISOQUINOLINE DERIVATIVES: These compounds have the tetrahydroisoquinoline moiety but may lack the benzothiadiazole or sulfonyl groups.

Uniqueness

2-({2-[(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)SULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the benzothiadiazole, sulfonyl, and tetrahydroisoquinoline moieties. This unique structure imparts specific electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions and reactivity.

Properties

Molecular Formula

C25H20N4O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

2-[[2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C25H20N4O4S2/c1-15-10-11-20-22(27-34-26-20)23(15)35(32,33)29-13-12-16-6-2-3-7-17(16)21(29)14-28-24(30)18-8-4-5-9-19(18)25(28)31/h2-11,21H,12-14H2,1H3

InChI Key

BUPPLBRXWALTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCC4=CC=CC=C4C3CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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